molecular formula C4H7NO2 B014582 (R)-azetidine-2-carboxylic acid CAS No. 7729-30-8

(R)-azetidine-2-carboxylic acid

Cat. No.: B014582
CAS No.: 7729-30-8
M. Wt: 101.1 g/mol
InChI Key: IADUEWIQBXOCDZ-GSVOUGTGSA-N
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Description

®-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is structurally similar to proline It is characterized by a four-membered azetidine ring with a carboxyl group attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

    Synthesis from L-proline: One common method involves the conversion of L-proline to ®-azetidine-2-carboxylic acid through a series of chemical reactions, including cyclization and reduction steps.

    Cyclization of γ-amino acids: Another approach involves the cyclization of γ-amino acids under specific conditions to form the azetidine ring.

Industrial Production Methods:

    Chemical Synthesis: Industrial production typically involves chemical synthesis methods that are scalable and cost-effective. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: ®-Azetidine-2-carboxylic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted azetidines.

Chemistry:

    Synthesis of Peptidomimetics: ®-Azetidine-2-carboxylic acid is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

    Catalysis: It serves as a chiral building block in asymmetric synthesis and catalysis.

Biology:

    Protein Engineering: The compound is used in protein engineering to study the effects of incorporating non-natural amino acids into proteins.

    Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: ®-Azetidine-2-carboxylic acid is explored for its potential therapeutic applications, including as a scaffold for drug design.

    Antimicrobial Agents: Research has shown its potential as a component in the development of new antimicrobial agents.

Industry:

    Material Science: The compound is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.

Molecular Targets and Pathways:

    Enzyme Interaction: ®-Azetidine-2-carboxylic acid interacts with enzymes by mimicking natural substrates, thereby inhibiting or modifying enzyme activity.

    Protein Incorporation: When incorporated into proteins, it can alter protein structure and function, providing insights into protein dynamics and stability.

Comparison with Similar Compounds

    Proline: Structurally similar but lacks the azetidine ring.

    Hydroxyproline: Contains a hydroxyl group, differing in functional properties.

    Pyrrolidine-2-carboxylic acid: Another cyclic amino acid with a five-membered ring.

Uniqueness:

    Structural Rigidity: The four-membered ring of ®-azetidine-2-carboxylic acid imparts greater rigidity compared to proline and other similar compounds.

    Reactivity: Its unique structure allows for distinct reactivity patterns, making it valuable in synthetic chemistry and drug design.

Properties

IUPAC Name

(2R)-azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7729-30-8
Record name 2-Azetidinecarboxylic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-azethidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AZETIDINECARBOXYLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H985U0M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-azetidine-2-carboxylic acid

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